1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone
Description
Nuclear Magnetic Resonance (NMR):
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy:
Raman Spectroscopy:
- Bands at 3,070 cm⁻¹ (aromatic C-H stretch)
- 1,600 cm⁻¹ (C=C aromatic ring vibrations).
Mass Spectrometry:
Comparative Analysis with Structural Analogues
Table 2: Structural and Spectral Comparisons
Key Observations:
- Positional Isomerism: Moving the bromine from position 3 to 2 (as in ) reduces the deshielding effect on H-4, shifting its ¹H NMR signal upfield by 0.03 ppm.
- Trifluoromethyl Effects: The electron-withdrawing CF₃ group at position 6 stabilizes the ketone, lowering the C=O stretching frequency compared to non-fluorinated analogues.
- Mass Spectral Patterns: Bromine’s isotopic signature (1:1 ratio for m/z 79/81) distinguishes it from chlorine-containing analogues.
Properties
Molecular Formula |
C9H5BrF4O |
|---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-4(15)7-5(9(12,13)14)2-3-6(10)8(7)11/h2-3H,1H3 |
InChI Key |
ROWNHXLNRFALJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone typically involves:
- Starting from a suitably substituted trifluoromethylbenzene derivative.
- Introduction of fluorine and bromine substituents at specific positions on the aromatic ring.
- Installation of the ethanone (acetyl) group via Friedel-Crafts acylation or related methods.
The key challenge is the regioselective halogenation and acylation to obtain the desired substitution pattern.
Preparation of the Aromatic Core with Fluoro and Trifluoromethyl Substituents
A common precursor is 2-fluoro-6-(trifluoromethyl)benzene or related isomers. According to patent CN1740146A, halomethylation of p-fluoro trifluorotoluene is performed using halogenating agents such as thionyl chloride or hydrochloric acid in the presence of trioxymethylene at controlled temperatures (20–30 °C) to yield halogenated intermediates like 2-fluoro-5-trifluoromethyl benzyl halides. This step is crucial for introducing the halogen substituent ortho or meta to the trifluoromethyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halomethylation | Trioxymethylene, SOCl2 or HCl, 20–30 °C | Formation of 2-fluoro-5-trifluoromethyl benzyl halide (Br or Cl) |
Bromination of the Aromatic Ring
Selective bromination at the 3-position relative to the trifluoromethyl group is achieved by controlled addition of bromine in the presence of hydrobromic acid in acetic acid and an organic solvent such as methylene chloride. The reaction is maintained at low temperatures (around 0–26 °C) to control regioselectivity and avoid overbromination. The bromine is added gradually to ensure immediate consumption, as described in US Patent US8946479B2.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Bromine in methylene chloride, 30% HBr in acetic acid, 0–26 °C | Introduction of bromine at the 3-position |
Introduction of the Ethanone Group (Acetylation)
The acetyl group is introduced via Friedel-Crafts acylation or related methods. Phenyl acetyl chloride or methyl isobutyryl acetate can be used as acylating agents in the presence of catalysts or under controlled temperature conditions (0 to 85 °C). The reaction is typically carried out in an organic solvent such as methylene chloride, with temperature control to maintain selectivity and yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acetylation | Phenyl acetyl chloride or methyl isobutyryl acetate, 0–85 °C | Formation of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
Alternative Synthetic Routes via Grignard Reagents
Another approach involves the formation of a Grignard reagent from halo benzotrifluoride derivatives, followed by reaction with ketenes to form trifluoromethyl acetophenone intermediates. This method, described in WO2021171301A1, uses magnesium metal in organic solvents with catalytic iodine or ethylene dibromide to form the Grignard reagent, which then reacts with ketenes in the presence of transition metal ligand-acid complexes to yield the acetophenone structure.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Grignard formation | Halo benzotrifluoride, Mg metal, catalyst (iodine/ethylene dibromide) | Formation of Grignard reagent |
| Ketene reaction | Ketene, hydrocarbon solvent, transition metal ligand-acid complex | Formation of trifluoromethyl acetophenone |
Purification and Characterization
After synthesis, the product is purified by extraction, washing with aqueous sodium bicarbonate, sodium chloride, and drying over anhydrous magnesium sulfate. Purity is confirmed by HPLC, NMR, and mass spectrometry. For example, HPLC purity of related acetophenone derivatives can reach above 98%.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Temperature (°C) | Key Notes |
|---|---|---|---|---|
| 1 | Halomethylation | Trioxymethylene, SOCl2 or HCl | 20–30 | Formation of benzyl halide |
| 2 | Bromination | Bromine, 30% HBr in acetic acid, methylene chloride | 0–26 | Selective bromination |
| 3 | Acetylation | Phenyl acetyl chloride or methyl isobutyryl acetate | 0–85 | Friedel-Crafts acylation |
| 4 | Grignard formation | Halo benzotrifluoride, Mg, iodine catalyst | Ambient | Alternative route |
| 5 | Ketene reaction | Ketene, hydrocarbon solvent, metal ligand-acid complex | Ambient | Forms acetophenone intermediate |
| 6 | Purification | Aqueous washes, drying agents | Ambient | Ensures high purity |
Research Findings and Optimization Notes
- Temperature control during bromination is critical to avoid polybromination and to achieve regioselectivity.
- Use of hydrobromic acid in acetic acid facilitates bromine activation and selective substitution.
- Grignard reagent formation from halo benzotrifluoride is enhanced by catalytic iodine or ethylene dibromide.
- Transition metal ligand-acid complexes improve ketene addition efficiency and selectivity.
- Purification steps involving sodium bicarbonate and sodium chloride washes remove acidic and polar impurities, improving product purity.
- Analytical methods such as UPLC and HPLC are essential for monitoring reaction progress and purity, with typical purities exceeding 98% for the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Scientific Research Applications
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogs
Key Observations :
- Electron-withdrawing effects : The -CF₃ group in the target compound significantly lowers electron density on the aromatic ring compared to methoxy or hydroxyl analogs, altering reactivity in cross-coupling reactions .
Trifluoromethyl-Containing Derivatives
Table 2: Trifluoromethyl-Substituted Analogs
Key Observations :
- Lipophilicity : The target compound’s -CF₃ group increases hydrophobicity (logP ~2.8 estimated), comparable to -SCF₃ derivatives but lower than pentafluoroethylthio analogs .
- Synthetic flexibility : Unlike thioether-containing analogs, the ketone group in the target compound allows for reductive amination or Grignard reactions.
Multi-Halogenated Derivatives
Table 3: Multi-Halogenated Acetophenones
Key Observations :
- Regioselectivity : The target compound’s fluorine at C2 directs electrophiles to C4 (meta to -CF₃), whereas dihydroxy analogs favor ortho/para substitution .
- Stability : Bromo-fluoro combinations (as in the target) offer better thermal stability than iodo derivatives, which may degrade under light .
Biological Activity
1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by a complex structure featuring bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring. Its unique arrangement of substituents imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone is C9H5BrF4O, with a molecular weight of 285.03 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrF4O |
| Molecular Weight | 285.03 g/mol |
| IUPAC Name | 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone |
| InChI Key | ROWNHXLNRFALJS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1F)Br)C(F)(F)F |
The biological activity of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of electronegative atoms such as fluorine and bromine enhances the compound's reactivity and binding affinity to various proteins and enzymes.
Research indicates that compounds with similar structures often exhibit cytotoxic properties , particularly against cancer cell lines. The mechanisms may involve the induction of apoptosis or cell cycle arrest through modulation of signaling pathways related to cell growth and survival .
Biological Activity Studies
Several studies have investigated the cytotoxic effects of similar compounds, providing insights into the potential activity of 1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone.
Case Study: Cytotoxicity in Cancer Cell Lines
A study exploring the activity of structurally related compounds revealed significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for some active compounds ranged from 3.6 µM to 11.0 µM , indicating potent activity .
Table 1: Cytotoxic Activity Summary
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | HCT-116 | 3.6 |
| Compound B | MCF-7 | 11.0 |
| Compound C | HeLa | 5.0 |
Mechanistic Insights
Further investigations into the mechanism of action showed that these compounds could induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner, suggesting alternative pathways for inducing apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the positioning and nature of substituents significantly affect the biological activity. For instance, the introduction of trifluoromethyl groups at specific positions on the phenyl ring has been associated with enhanced potency against cancer cells .
Table 2: SAR Analysis
| Substituent Position | Substituent Type | Observed Activity |
|---|---|---|
| Para | -CF3 | Increased potency |
| Meta | -Br | Moderate potency |
| Ortho | -F | Low potency |
Q & A
Q. How can researchers design derivatives to study structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs by replacing bromo with iodo or adjusting fluorine positioning. Evaluate SAR via:
- LogP measurements (lipophilicity via shake-flask method).
- X-ray crystallography to correlate substituent geometry with bioactivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
